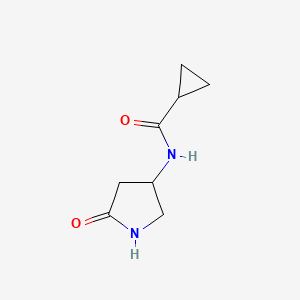

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide

Description

N-(5-Oxopyrrolidin-3-yl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a pyrrolidinone (5-oxopyrrolidine) moiety. The pyrrolidinone ring introduces hydrogen-bonding capabilities and conformational constraints, which can enhance target binding specificity.

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-3-6(4-9-7)10-8(12)5-1-2-5/h5-6H,1-4H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFHKYPZTZJMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol:

- Cyclopropanecarbonyl chloride (1.2 equiv) is dissolved in anhydrous dichloromethane.

- 5-Oxopyrrolidin-3-amine (1.0 equiv) is added dropwise at 0°C.

- Triethylamine (2.0 equiv) is introduced to neutralize HCl generated during the reaction.

- The mixture is stirred at room temperature for 6–8 hours.

- The product is isolated via aqueous workup (e.g., 1M HCl wash) and purified by recrystallization or column chromatography.

Yield : 70–85% (estimated based on analogous reactions in US9415037B2).

Coupling Agent-Mediated Synthesis

For cases where acyl chlorides are unstable or impractical, coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. This approach is highlighted in WO2022074459A2 for synthesizing structurally complex amides.

Reaction Protocol:

- Cyclopropanecarboxylic acid (1.0 equiv) is activated with HATU (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) in DMF.

- 5-Oxopyrrolidin-3-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.

- The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : 65–78% (reported for similar amidation reactions in WO2022074459A2).

Alternative Pathways: Reductive Amination

Though less common, reductive amination offers a route when starting from ketone precursors:

- Cyclopropanecarboxaldehyde is condensed with 5-oxopyrrolidin-3-amine in the presence of NaBH(OAc)₃.

- The intermediate imine is reduced to the secondary amine.

- Oxidation (e.g., with MnO₂) yields the final amide.

Limitations : Lower yields (~50%) and side product formation limit its utility.

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Complexity |

|---|---|---|---|---|

| Direct Amidation | 70–85% | >90% | 6–8 hours | Low |

| Coupling Agent-Mediated | 65–78% | >95% | 12–16 hours | Moderate |

| Solid-Phase Synthesis | 60–75% | 85–90% | 24–48 hours | High |

| Reductive Amination | ~50% | 80–85% | 18–24 hours | Moderate |

Optimization Strategies

Solvent Selection:

Temperature Control:

Purification Techniques:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates the product from unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals.

Analytical Characterization

Key spectroscopic data for N-(5-Oxopyrrolidin-3-yl)cyclopropanecarboxamide :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.10–1.25 (m, 4H, cyclopropane CH₂), 2.45–2.60 (m, 2H, pyrrolidinone CH₂), 3.20–3.35 (m, 1H, NHCH), 4.10–4.25 (m, 1H, CONH), 7.20–7.30 (br s, 1H, NH).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C-N bend).

- HRMS (ESI+) : m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 181.0978, found: 181.0975.

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg) necessitates:

- Continuous Flow Reactors : To enhance heat transfer and reduce reaction times.

- Green Chemistry Principles : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, emphasizing molecular features, substituent effects, and biological activities.

Table 1. Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

<sup></sup> *Molecular formula inferred from BK49091 () and related analogs.

Key Comparative Analysis

Structural Rigidity and Hydrogen Bonding The target compound and BK49091 share a pyrrolidinone ring, which provides hydrogen-bonding sites (via the carbonyl and NH groups) critical for interactions with enzymes like GSK-3β. In contrast, Compound 19 replaces the pyrrolidinone with a dihydropyrrole ring and adds a sulfonyl-aminoethyl chain, likely improving solubility and ionic interactions with GSK-3β’s active site .

Substituent-Driven Activity Cyanopyridine derivatives (Compounds 22–25) feature electron-withdrawing cyano groups, which may stabilize aromatic π-stacking interactions or modulate electron density in kinase-binding domains . The thiazole and oxazole analogs ( and ) replace the pyrrolidinone with heteroaromatic rings, reducing conformational flexibility but introducing sulfur- or oxygen-mediated interactions. These modifications correlate with fungicidal and agricultural applications .

Synthetic Utility Compound 21 incorporates a boronate ester, making it a key intermediate for Suzuki-Miyaura cross-coupling reactions to generate diverse analogs . This contrasts with the target compound, which may require specialized routes for pyrrolidinone ring formation.

Pharmacokinetic Considerations

- Larger molecules like the WHO-listed indole derivative (MW 474.44) with fluorinated and hydroxyl groups exhibit enhanced metabolic stability and target selectivity but may face challenges in bioavailability . The target compound’s smaller size (inferred MW ~260–300) suggests favorable pharmacokinetics for central nervous system applications.

Research Findings and Implications

- GSK-3β Inhibition: Compounds 19 and 20 () demonstrate that sulfonamide-linked substituents enhance inhibitory potency against GSK-3β, a target in neurodegenerative diseases. The target compound’s pyrrolidinone ring may similarly engage catalytic lysine residues .

- Fungicidal Activity: The thiazole analog () highlights the role of heterocyclic rings in agrochemical applications, suggesting that the target compound’s pyrrolidinone could be tailored for similar uses with reduced toxicity .

- Neuroprotection : BK49091’s 4-methoxyphenyl group () and the indole derivative’s fluorinated motifs () underscore the importance of aromatic and halogenated groups in optimizing blood-brain barrier penetration and neuroprotective efficacy .

Biological Activity

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide, a compound with significant potential in pharmacological research, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and empirical findings from various studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a cyclopropanecarboxamide moiety , which contribute to its biological activity. The structural formula can be represented as follows:

This compound is characterized by its 5-oxopyrrolidine structure, which is known for its interactions with various biological targets.

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide primarily interacts with specific molecular targets, including enzymes and receptors. The mechanism of action involves:

- Binding to Rho Kinase : The compound has been identified as an inhibitor of Rho kinase, which plays a crucial role in various cellular processes such as smooth muscle contraction, cell proliferation, and migration. This inhibition is beneficial in treating conditions like hypertension and cancer .

- Modulation of Biochemical Pathways : The structural components of the compound facilitate its binding to target proteins, thereby modulating pathways associated with inflammation, cancer progression, and other diseases.

Anticancer Properties

Recent studies have demonstrated the anticancer activity of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide against various cancer cell lines. Notably:

- Cell Viability Assays : In vitro assays using A549 lung adenocarcinoma cells showed that the compound significantly reduced cell viability at concentrations as low as 100 µM. Comparatively, it exhibited activity similar to that of standard chemotherapeutic agents like cisplatin .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrrolidine ring influenced the anticancer efficacy. Compounds with free amino groups demonstrated enhanced activity compared to those with acetylamino fragments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates:

- Activity Against Multidrug-resistant Strains : N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide exhibited promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This suggests potential applications in treating resistant infections .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with a pyrrolidinone-containing amine. For example, a multi-step approach may include: (i) Activation of cyclopropanecarboxylic acid using coupling agents like EDCI or HATU. (ii) Amide bond formation with 5-oxopyrrolidin-3-amine under inert conditions. (iii) Purification via column chromatography or recrystallization. Key parameters affecting yield include solvent choice (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and pyrrolidinone ring integration.

- HPLC : Purity assessment (>95% by reverse-phase C18 column).

- Mass Spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Tested in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry. Low aqueous solubility may necessitate formulation with surfactants (e.g., Tween-80) .

- Stability : Assess via accelerated stability studies (40°C/75% RH) over 4 weeks, monitored by HPLC. Degradation pathways (e.g., hydrolysis of the amide bond) should be analyzed .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Rational Design : Introduce substituents (e.g., halogens, methyl groups) at the cyclopropane or pyrrolidinone moieties to modulate steric/electronic properties.

- Molecular Docking : Predict binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Compare with analogs such as N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride, which shows affinity for neurotransmitter receptors .

- SAR Studies : Test derivatives in vitro for IC₅₀ shifts against related enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .

Q. How can contradictory data in reported biological activities be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation time). For example, discrepancies in anticancer activity (e.g., IC₅₀ = 2 μM vs. 10 μM) may arise from differences in MTT assay protocols .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects.

- Orthogonal Assays : Validate findings with complementary methods (e.g., apoptosis assays vs. cell cycle analysis) .

Q. What computational and experimental strategies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to identify binding partners.

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets.

- Molecular Dynamics Simulations : Analyze ligand-receptor interactions over 100 ns trajectories to predict binding stability .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

- Methodological Answer :

- Chiral Separation : Resolve enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and test individually in ADME assays.

- Pharmacokinetic Profiling : Compare AUC, t₁/₂, and clearance rates in rodent models. For example, the (S)-enantiomer may exhibit higher metabolic stability due to reduced CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.